2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with the molecular formula C20H16Cl2N2O4S and a molecular weight of 451.33 . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the pyrimidine ring. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methyl groups and other substituents allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the nature of the target and the context of the interaction. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to other similar compounds, 2,4-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: This compound shares the 2,4-dimethylphenyl group but differs in its overall structure and functional groups.
Other pyrimidine derivatives: These compounds may have different substituents on the pyrimidine ring, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C20H16Cl2N2O4S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-12-3-8-17(13(2)9-12)28-19(25)18-16(22)10-23-20(24-18)29(26,27)11-14-4-6-15(21)7-5-14/h3-10H,11H2,1-2H3 |
InChI Key |
NAILMDVYRZBNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.